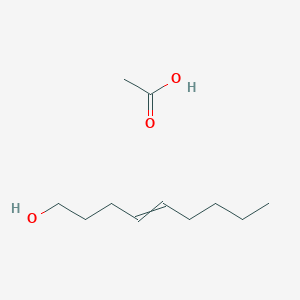
Acetic acid;non-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;non-4-en-1-ol is a compound that combines the properties of acetic acid and non-4-en-1-ol Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste Non-4-en-1-ol is an unsaturated alcohol with a double bond at the fourth carbon and a hydroxyl group at the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;non-4-en-1-ol can be achieved through esterification, where acetic acid reacts with non-4-en-1-ol in the presence of a mineral acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction is as follows: [ \text{CH}_3\text{COOH} + \text{CH}_2=\text{CHCH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2=\text{CHCH}_2\text{CH}_2\text{OH} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol via the Monsanto process, which uses a rhodium catalyst and iodine promoter. The process can be summarized as: [ \text{CH}_3\text{OH} + \text{CO} \rightarrow \text{CH}_3\text{COOH} ]
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;non-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The double bond can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous solution.
Reduction: H₂ gas with a palladium catalyst.
Substitution: SOCl₂ in an inert solvent like dichloromethane.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated alcohol.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
Acetic acid;non-4-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for recrystallization.
Biology: Studied for its antimicrobial properties and potential use in preserving biological samples.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;non-4-en-1-ol involves its interaction with cellular components. The acetic acid moiety can disrupt cell membranes, leading to cell lysis. The non-4-en-1-ol part can interact with enzymes and proteins, affecting their function. The compound’s antimicrobial properties are attributed to its ability to penetrate and disrupt microbial cell walls.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
Non-4-en-1-ol:
Hex-4-en-1-ol: Similar to non-4-en-1-ol but with a longer carbon chain.
Uniqueness
Acetic acid;non-4-en-1-ol is unique due to its combined properties of acetic acid and non-4-en-1-ol, making it a versatile compound with applications in various fields. Its dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Eigenschaften
CAS-Nummer |
83165-97-3 |
|---|---|
Molekularformel |
C11H22O3 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
acetic acid;non-4-en-1-ol |
InChI |
InChI=1S/C9H18O.C2H4O2/c1-2-3-4-5-6-7-8-9-10;1-2(3)4/h5-6,10H,2-4,7-9H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
PDLQKLYATFDIDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCCCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine](/img/structure/B14414459.png)
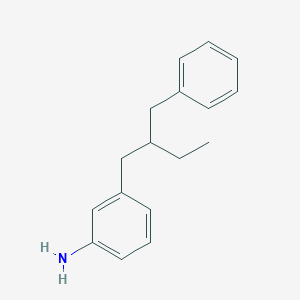
![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)
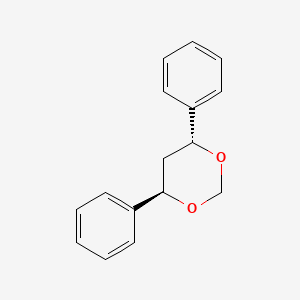
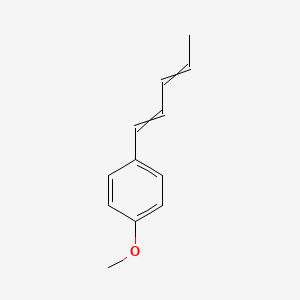
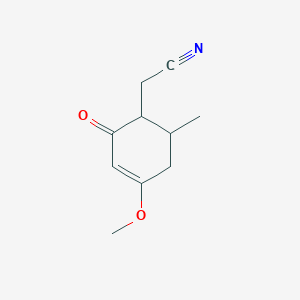
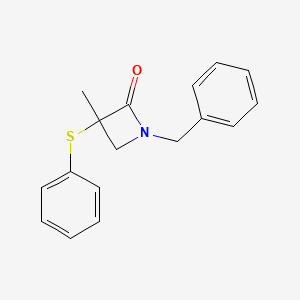
![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)
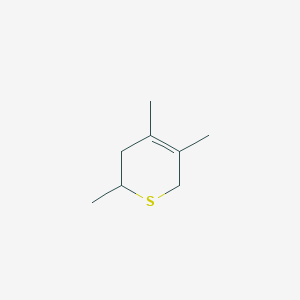
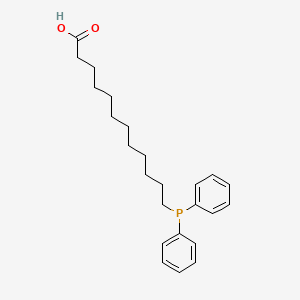


![4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride](/img/structure/B14414544.png)

